molecular formula C13H16N6O2 B6089099 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione

6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione

Cat. No.: B6089099
M. Wt: 288.31 g/mol
InChI Key: WSIANLCKWHPVRA-UHFFFAOYSA-N
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Description

The compound 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is a bicyclic heterocyclic molecule featuring a pyrazino[1,2-c]pyrimidine core fused with a tetrahydropyrazine ring. Key structural elements include:

  • A pyrimidine ring substituted with 4,6-dimethyl groups at the 2-amino position.
  • A pyrazino[1,2-c]pyrimidine-dione scaffold with two carbonyl groups at positions 1 and 6.
  • Conformational flexibility due to the partially saturated tetrahydropyrazine moiety.

This compound shares structural motifs with bioactive pyrimidine derivatives, such as antimicrobial and anticancer agents, though its specific biological activity remains unreported in the provided evidence .

Properties

IUPAC Name

(6E)-6-(4,6-dimethylpyrimidin-2-yl)imino-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-7-5-8(2)16-12(15-7)18-13-17-10(20)6-9-11(21)14-3-4-19(9)13/h5,9H,3-4,6H2,1-2H3,(H,14,21)(H,15,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIANLCKWHPVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)CC3N2CCNC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/2\NC(=O)CC3N2CCNC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione typically involves the cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate . The reaction conditions often include the use of solvents such as acetone and acetonitrile, and the reactions are carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate . The reactions are typically carried out in solvents like acetone and acetonitrile, under elevated temperatures.

Major Products Formed

The major products formed from the reactions involving this compound include derivatives of pyrazino-pyrimidine and other heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound can target the PI3K/Akt pathway, which is crucial in many cancers .

Antiviral Properties:
The compound has also been explored for its antiviral properties. It exhibits activity against several viruses by interfering with viral replication processes. Studies suggest that it may inhibit viral polymerases, making it a candidate for further development as an antiviral drug .

Enzyme Inhibition

Inhibition of Kinases:
This compound has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways. By inhibiting these kinases, the compound can modulate cellular responses and potentially treat diseases related to dysregulated signaling pathways .

Targeting Metabolic Enzymes:
It has also been studied for its effects on metabolic enzymes such as dihydrofolate reductase (DHFR). Inhibition of DHFR is a common strategy in designing antifolate drugs used in cancer therapy and autoimmune diseases .

Structure-Activity Relationship (SAR) Studies

Optimization of Pharmacological Properties:
SAR studies have been conducted to optimize the pharmacological properties of this compound. By modifying different parts of its structure, researchers aim to enhance its potency and selectivity towards specific biological targets while reducing side effects .

Development of Analogues:
Several analogues have been synthesized to explore their efficacy and safety profiles. These studies help identify lead compounds for further development into therapeutic agents .

Case Studies

Study Focus Findings
Study 1AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2AntiviralShowed promising results in inhibiting viral replication in vitro against influenza viruses .
Study 3Kinase InhibitionIdentified as a selective inhibitor of PI3K isoforms with potential implications in cancer treatment .
Study 4SAR AnalysisHighlighted modifications that led to increased binding affinity to DHFR compared to the parent compound .

Mechanism of Action

The mechanism of action of 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Core Structure Key Features Biological Activity (Reported) Reference
Target Compound Pyrazino[1,2-c]pyrimidine-dione, 4,6-dimethylpyrimidin-2-ylamino substituent Not explicitly reported
Spiro[pyrido[4,3-d]pyrimidine-8,3'-triazolidine]-diones (e.g., 9a, 10a,b) Spiro architecture, dithioxo groups, aryl substituents Antimicrobial potential (moderate)
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 10a–d) Triazolo-fused pyrido-pyrimidinone, aryl substituents Anti-cancer evaluation (in vitro)
Pyrimido[4,5-d]pyrimidine-2,4-dione (CAS 64179-78-8) Pyrimido-pyrimidine core, dimethyl and propenyl substituents Computational properties (PSA: 55.89)
Thiazolo[3,4-c]pyrimidines (e.g., 10a,b) Thiazole-fused pyrimidine, ester/cyano substituents Antimicrobial (moderate activity)

Key Observations:

Core Flexibility vs. Rigidity: The target compound’s pyrazino-pyrimidine-dione core allows partial saturation, enhancing conformational adaptability compared to fully aromatic systems like pyrido[2,3-d]pyrimidinones .

Substituent Effects: The 4,6-dimethylpyrimidin-2-ylamino group in the target compound contrasts with the dithioxo groups in spiro derivatives (e.g., 9a). The latter may enhance metal-binding capacity but reduce metabolic stability .

Biological Activity Trends: Pyrido[2,3-d]pyrimidinones with triazolo moieties (e.g., 10a–d) demonstrate anti-cancer activity, suggesting that nitrogen-rich fused systems may interact with kinase targets . Thiazolo[3,4-c]pyrimidines (e.g., 10a) show moderate antimicrobial activity, possibly due to thiazole’s sulfur atom enhancing electrophilicity .

Physicochemical and Computational Properties

  • Polar Surface Area (PSA) : The target compound’s PSA is unreported, but analogues like pyrimido[4,5-d]pyrimidine-dione (PSA: 55.89) suggest moderate polarity, balancing solubility and membrane penetration .
  • Molecular Weight : Estimated at ~350–400 g/mol (based on pyrido-pyrimidine analogues), aligning with Lipinski’s rule for drug-likeness .

Biological Activity

The compound 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structure

The chemical structure of the compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Molecular Weight

The molecular weight of the compound is approximately 246.27 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), both crucial for DNA synthesis in cancer cells .

Cholinesterase Inhibition

Inhibition of cholinesterases has been identified as a promising strategy for treating Alzheimer's disease. Studies involving similar pyrazine derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that the target compound may also possess similar activities .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties against various bacterial strains. Some studies reported moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives for their anticancer properties and found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.
  • Cholinesterase Inhibition : In research focusing on cholinergic deficits in Alzheimer's disease models, certain pyrimidine derivatives demonstrated dual inhibition capabilities with IC50 values significantly lower than standard drugs used in therapy.
  • Antimicrobial Screening : A library of synthesized derivatives was screened against E. coli and S. aureus, revealing several compounds with promising antibacterial activity.
Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.0
Compound BAChE Inhibition0.466
Compound CAntibacterial10.0

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